

Spectral Analysis of 2-Chloro-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099

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This technical guide provides an in-depth overview of the spectral data for **2-Chloro-4-methoxyphenol** (CAS No: 18113-03-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The spectral data for **2-Chloro-4-methoxyphenol** has been compiled and is presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2-Chloro-4-methoxyphenol** are summarized below.

Table 1: ^1H NMR Spectral Data of **2-Chloro-4-methoxyphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.93	d	1H	Ar-H
6.83	dd	1H	Ar-H
6.72	d	1H	Ar-H
5.65	s	1H	OH
3.76	s	3H	OCH ₃

Solvent: CDCl₃, Instrument: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of **2-Chloro-4-methoxyphenol**

Chemical Shift (δ) ppm	Assignment
152.0	C-O (methoxy)
147.1	C-OH
119.5	C-Cl
116.8	Ar-CH
115.9	Ar-CH
114.2	Ar-CH
56.0	OCH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **2-Chloro-4-methoxyphenol** are presented below.

Table 3: IR Spectral Data of **2-Chloro-4-methoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3450	Broad	O-H stretch (phenolic)
3000-3100	Medium	Aromatic C-H stretch
2830-2950	Medium	Aliphatic C-H stretch (methoxy)
1500-1600	Strong	Aromatic C=C stretch
1200-1260	Strong	C-O stretch (aryl ether)
1030-1050	Strong	C-O stretch (methoxy)
700-800	Strong	C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for **2-Chloro-4-methoxyphenol** are listed below.

Table 4: Mass Spectrometry Data of **2-Chloro-4-methoxyphenol**

m/z	Relative Intensity	Assignment
158	High	[M] ⁺ (Molecular ion)
143	High	[M-CH ₃] ⁺
115	Medium	[M-CH ₃ -CO] ⁺
107	High	[M-Cl] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections describe the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: A sample of **2-Chloro-4-methoxyphenol** (approximately 5-10 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: The sample is placed in the NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Chloro-4-methoxyphenol**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)

Procedure:

- Sample Preparation: A small amount of the solid **2-Chloro-4-methoxyphenol** is placed directly onto the ATR crystal.
- Data Acquisition: The ATR accessory is clamped down to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Chloro-4-methoxyphenol**.

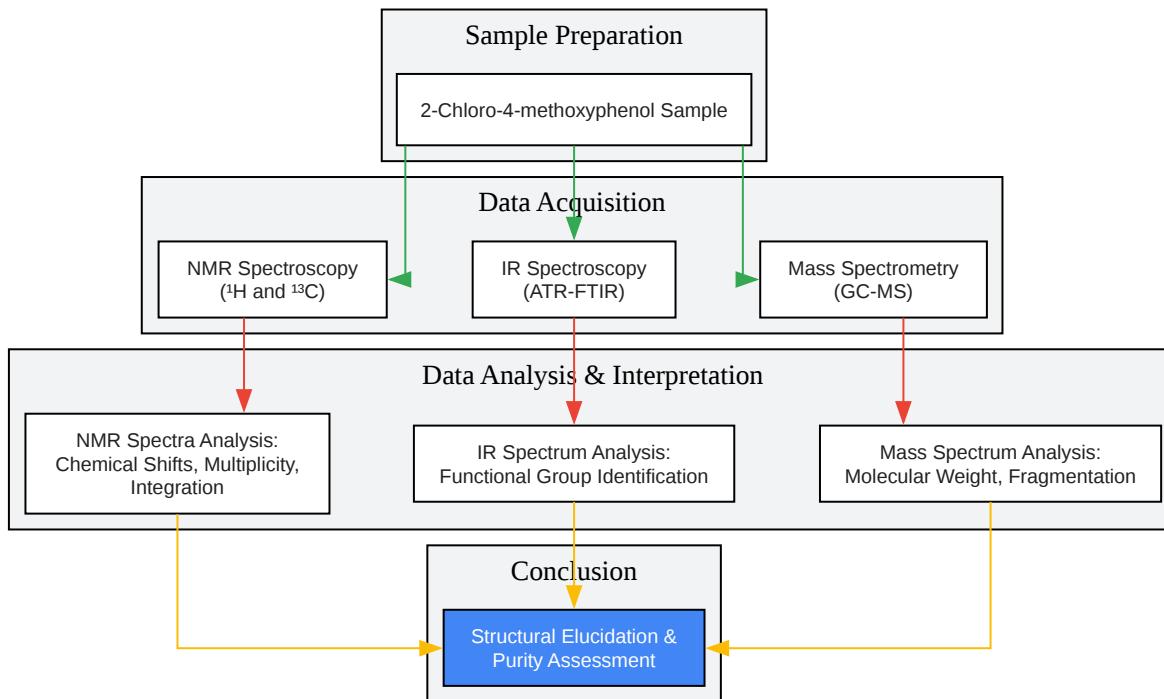
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[3\]](#)

Procedure:

- Sample Preparation: A dilute solution of **2-Chloro-4-methoxyphenol** is prepared in a suitable volatile solvent such as dichloromethane or methanol.[\[3\]](#)
- Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As **2-Chloro-4-methoxyphenol** elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment. The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of **2-Chloro-4-methoxyphenol**, from sample preparation to final data interpretation.



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Caption: Workflow for the spectral analysis of **2-Chloro-4-methoxyphenol**.

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References

- 1. 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-4-methoxyphenol | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]
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